![molecular formula C13H17N3O4 B11714864 Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirrolo[3,2-d]pirimidina con grupos funcionales etoxi y carboxilato. Se utiliza principalmente en investigación y desarrollo, particularmente en los campos de la química medicinal y los productos farmacéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo generalmente implica varios pasos. Un método común incluye la condensación de 6-aminopirimidinas con éster etoximetilenmalónico, seguido de ciclización a altas temperaturas . Otro método implica el uso de ciclopentilamina, DIPEA y acetato de etilo a temperatura ambiente, seguido de reacciones con 3,3-dietoxi-propino y alcohol propargílico en presencia de cloruro de cobre y otros reactivos .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en el dominio público. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como oxona en DMF a temperatura ambiente.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos etoxi, donde los nucleófilos pueden reemplazar los grupos etoxi en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Oxona, DMF, temperatura ambiente.
Reducción: Borohidruro de sodio, metanol, temperatura ambiente.
Sustitución: Nucleófilos como aminas o tioles, solventes como DMSO o etanol, temperaturas elevadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe múltiples quinasas, incluyendo EGFR, Her2, VEGFR2 y CDK2 . Esta inhibición conduce a la interrupción de las vías de señalización involucradas en la proliferación y supervivencia celular, lo que finalmente induce la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
El 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo se puede comparar con otros derivados de pirrolopirimidina:
Derivados de pirrolo[2,3-d]pirimidina: Estos compuestos también exhiben actividades inhibitorias de quinasas y se utilizan en la investigación del cáncer.
Derivados de pirrolopirazina: Conocidos por sus propiedades antimicrobianas y antiinflamatorias.
Derivados de pirido[2,3-d]pirimidina: Utilizados en la síntesis de diversos productos farmacéuticos y tienen actividades biológicas similares.
La singularidad del 2,4-Dietoxi-5H-pirrolo[3,2-d]pirimidina-6-carboxilato de etilo radica en su estructura específica, que permite la inhibición selectiva de múltiples quinasas, lo que lo convierte en un compuesto valioso en la química medicinal .
Propiedades
IUPAC Name |
ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-18-11-10-8(15-13(16-11)20-6-3)7-9(14-10)12(17)19-5-2/h7,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYHPOCBEKYMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC(=C2)C(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
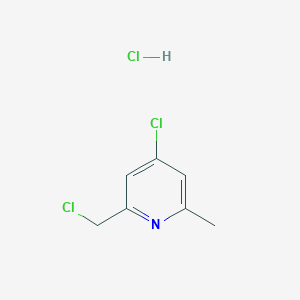
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
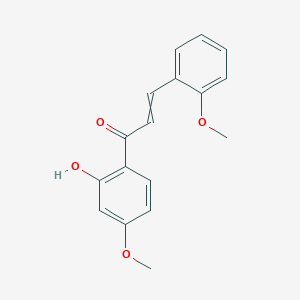
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)

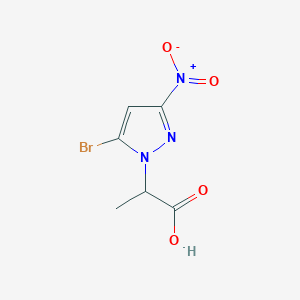
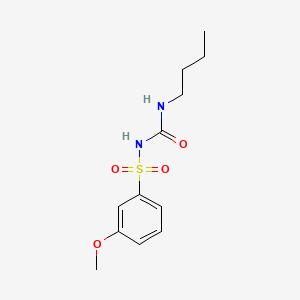

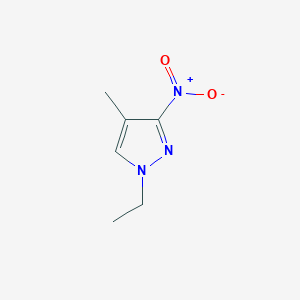

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
